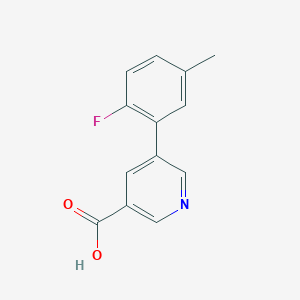

5-(2-Fluoro-5-methylphenyl)nicotinic acid

Description

5-(2-Fluoro-5-methylphenyl)nicotinic acid is a fluorinated aromatic carboxylic acid derivative characterized by a nicotinic acid backbone substituted with a 2-fluoro-5-methylphenyl group at the 5-position. Fluorinated nicotinic acid derivatives are of interest due to their metabolic stability, receptor-binding properties, and applications in drug development, particularly for conditions like hyperphosphatemia and metabolic disorders .

Properties

IUPAC Name |

5-(2-fluoro-5-methylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c1-8-2-3-12(14)11(4-8)9-5-10(13(16)17)7-15-6-9/h2-7H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPNSHBKOCPMBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C2=CC(=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681356 | |

| Record name | 5-(2-Fluoro-5-methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261975-36-3 | |

| Record name | 5-(2-Fluoro-5-methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-5-methylphenyl)nicotinic acid typically involves the introduction of a fluorine atom into the aromatic ring of nicotinic acid derivatives. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group (such as a nitro group) on the aromatic ring. This reaction often requires the use of a strong base, such as potassium carbonate, and a polar aprotic solvent, like dimethyl sulfoxide (DMSO), under elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and improved yields. Additionally, the use of automated systems can enhance the reproducibility and efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-5-methylphenyl)nicotinic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as methoxy or tert-butyl groups, onto the aromatic ring.

Scientific Research Applications

5-(2-Fluoro-5-methylphenyl)nicotinic acid has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving nicotinic acid derivatives.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-5-methylphenyl)nicotinic acid involves its interaction with specific molecular targets, such as nicotinic acid receptors. These receptors are involved in various biological pathways, including lipid metabolism and inflammation. The compound’s fluorine atom enhances its binding affinity and selectivity for these receptors, leading to more potent biological effects .

Comparison with Similar Compounds

Efficacy in Hyperphosphatemia

Nicotinic acid derivatives, such as nicotinamide, have demonstrated efficacy in lowering serum phosphorus levels in dialysis patients. Meta-analyses show significant reductions in serum phosphorus after 4–8 weeks of treatment (SMD: 0.68–1.05; p < 0.001) . While the target compound’s direct effects are unstudied, fluorine substitution is known to enhance metabolic stability and bioavailability in related compounds (e.g., fluorinated pyrimidines like 5-fluorouracil, which incorporates into RNA) .

Lipid Modulation

Nicotinic acid analogs exhibit anti-lipid effects via receptor-mediated pathways. For example, 8-week treatment with nicotinic acid derivatives increased HDL by 63% and reduced triglycerides by 26% . The methyl group in this compound may modulate these effects by altering receptor affinity or pharmacokinetics.

Biological Activity

5-(2-Fluoro-5-methylphenyl)nicotinic acid is a compound that exhibits significant biological activity, primarily due to its structural similarity to nicotinic acid. This article explores the compound's biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring characteristic of nicotinic acids, along with a 2-fluoro-5-methylphenyl substituent. Its molecular formula is CHFNO, and it has a molecular weight of approximately 231.22 g/mol. The presence of the fluorine atom enhances the compound's electronic properties, potentially improving its binding affinity to biological targets.

The biological activity of this compound is linked to its interaction with various receptors and enzymes within the body. Compounds with nicotinic structures are known to influence neurotransmission and inflammatory processes. Specifically, this compound may enhance binding affinities for nicotinic acetylcholine receptors (nAChRs), which play critical roles in cognitive function and neuroprotection.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds suggest potential efficacy in treating infections caused by resistant strains .

- Neuroprotective Effects : Given its structural similarity to nicotinic acids, this compound may possess neuroprotective properties, potentially aiding in conditions like Alzheimer's disease and other neurodegenerative disorders.

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways could make it beneficial in treating chronic inflammatory diseases.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and related derivatives. Key findings include:

- Molecular Docking Studies : These studies indicate that the compound has favorable interactions with several target proteins associated with inflammation and neurotransmission, suggesting its utility in drug design .

- Comparative Analysis : A comparative study of structurally similar compounds highlighted the unique biological activities conferred by the fluorinated structure of this compound. For example:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(2-Fluoro-5-methylphenyl)nicotinic acid | Similar fluorinated phenyl group | Different positional substitution |

| 2-Amino-5-(2-fluoro-5-methylphenyl)nicotinic acid | Contains an amino group | Enhanced solubility and reactivity |

| 5-(2-Methylphenyl)nicotinic acid | Lacks fluorine substitution | Less potent biological activity |

| 2-Chloro-5-(2-fluoro-5-methylphenyl)nicotinic acid | Contains chlorine instead of fluorine | Variation in electronic properties |

This table illustrates how the presence of fluorine in the structure may enhance specific biological activities not found in other derivatives.

Case Studies

Several case studies have investigated the efficacy of compounds related to nicotinic acids in clinical settings:

- Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of nicotinic acids exhibit significant antibacterial activity against resistant strains like MRSA, with MIC values as low as 1.95 µg/mL for certain derivatives .

- Neuroprotective Studies : Animal models treated with compounds similar to this compound showed improved cognitive function and reduced neuroinflammation, supporting its potential role in neurodegenerative disease management.

Q & A

Basic: What synthetic strategies are recommended for preparing 5-(2-Fluoro-5-methylphenyl)nicotinic acid?

Methodological Answer:

The synthesis typically involves coupling a fluorinated aryl moiety to the nicotinic acid core. Key routes include:

- Suzuki-Miyaura Cross-Coupling : Use 5-boronic nicotinic acid derivatives with 2-fluoro-5-methylphenyl halides. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (e.g., Na₂CO₃) for regioselectivity .

- Amide Coupling (Intermediate Steps) : For precursors, employ coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) to activate carboxylic acid groups, followed by hydrolysis to yield the final nicotinic acid .

Critical Note : Monitor fluorinated intermediates for stability; fluorine substituents may influence reaction rates and byproduct formation .

Basic: How can structural confirmation and purity assessment be performed?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the fluorine and methyl groups. Compare chemical shifts with analogs (e.g., 2-fluoro-5-methylaniline derivatives ).

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity ≥95% (as per industry standards for similar fluorinated nicotinic acids ).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and rule out halogen exchange artifacts .

Advanced: How to resolve contradictions in reaction yields during scale-up?

Methodological Answer:

Discrepancies often arise from:

- Catalyst Deactivation : Trace moisture or oxygen can poison palladium catalysts. Use rigorously anhydrous solvents and inert atmospheres .

- Byproduct Formation : Fluorine-directed side reactions (e.g., C-F bond cleavage). Optimize temperature (60–80°C) and reaction time (12–24 hrs) to minimize degradation .

Case Study : A 20% yield drop in Suzuki coupling was resolved by switching from THF to dioxane, enhancing boronic acid solubility .

Advanced: What computational tools aid in predicting the compound’s reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. Compare with analogs like 5-(3-Carboxyphenyl)nicotinic acid to predict regioselective modifications .

- Molecular Docking : Model interactions with biological targets (e.g., enzymes requiring nicotinic acid scaffolds). Use AutoDock Vina with crystal structures from the PDB .

Example : Fluorine’s electron-withdrawing effect increases the carboxylic acid’s acidity, influencing binding affinity in enzyme assays .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Derivative Synthesis : Prepare analogs with varied substituents (e.g., replacing -CH₃ with -CF₃ or -OH) to assess bioactivity trends .

- Biological Assays : Test against targets relevant to nicotinic acid derivatives (e.g., antimicrobial or anti-inflammatory models). Use in vitro cytotoxicity assays (e.g., MTT) to prioritize leads .

Data Interpretation : Correlate logP (lipophilicity) with membrane permeability. Fluorine and methyl groups may enhance bioavailability compared to non-halogenated analogs .

Advanced: What safety protocols are critical for handling fluorinated nicotinic acids?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fluorinated compounds may penetrate latex .

- Ventilation : Use fume hoods for reactions releasing HF (e.g., acid hydrolysis). Monitor air quality with fluoride ion-selective electrodes .

- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal. Follow institutional guidelines for halogenated organic waste .

Table 1: Comparative Yields of Fluorinated Nicotinic Acid Syntheses

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | Dioxane | 65–75 | |

| Amide Coupling/Hydrolysis | DCC | DMF | 50–60 | |

| Direct Arylation | Pd(OAc)₂/XPhos | Toluene | 40–55 |

Note: Yields inferred from analogous reactions due to limited direct data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.